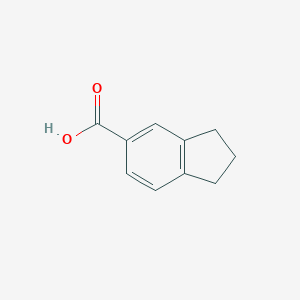

Indan-5-carboxylic acid

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJQJDBJBNEHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283282 | |

| Record name | Indan-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65898-38-6 | |

| Record name | 65898-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Indan-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-5-carboxylic acid, a derivative of indane, is a molecule of interest in medicinal chemistry and materials science. Its rigid bicyclic structure combined with the reactive carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and potential biological implications are also discussed to support further research and development efforts.

Core Chemical and Physical Properties

This compound (CAS No. 65898-38-6) is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3][4] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| Melting Point | 184 °C | [1][2] |

| Boiling Point | 126-128 °C at 0.6 Torr | [1][2] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.44 ± 0.20 | [2] |

Solubility: As a carboxylic acid, this compound is expected to be soluble in polar organic solvents such as alcohols, ethers, and acetone.[5] Its solubility in water is likely limited but can be increased by forming a salt with a suitable base. The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of water.[6][7]

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. The following sections detail the expected signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the carboxylic acid group and the aromatic ring. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad and strong, characteristic of hydrogen-bonded dimers. | [8][9][10] |

| 3100 - 3000 | C-H (Aromatic) | Medium to weak, sharp peaks. | [10] |

| 2950 - 2850 | C-H (Aliphatic) | Medium to strong, sharp peaks from the indane ring. | [11] |

| 1760 - 1690 | C=O (Carboxylic Acid) | Strong and sharp, position can be influenced by conjugation and hydrogen bonding. | [8][10] |

| 1600 - 1450 | C=C (Aromatic) | Medium to weak, multiple bands. | [11] |

| 1320 - 1210 | C-O (Carboxylic Acid) | Strong, often coupled with O-H bending. | [8][10] |

| 950 - 910 | O-H Bend (Carboxylic Acid) | Broad, out-of-plane bend. | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity (Expected) | Integration | Reference(s) |

| ~12.0 | -COOH | Singlet, broad | 1H | [12][13] |

| 7.0 - 8.0 | Aromatic | Multiplet | 3H | [13] |

| 2.8 - 3.0 | -CH₂- (Benzylic) | Triplet | 4H | [13] |

| 2.0 - 2.2 | -CH₂- (Aliphatic) | Quintet | 2H | [13] |

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom in a unique electronic environment.

| Chemical Shift (δ, ppm) | Carbon Type | Reference(s) |

| 170 - 185 | -COOH | [12][14][15] |

| 120 - 150 | Aromatic | [15] |

| 25 - 40 | Aliphatic (-CH₂-) | [15] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One common approach involves the Friedel-Crafts acylation of indane followed by oxidation of the resulting ketone.

Workflow for a potential synthesis:

Caption: Potential synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

-

To this mixture, add a solution of indane in the same solvent, also dropwise, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-acetylindane.

-

-

Oxidation (Haloform Reaction):

-

Dissolve the crude 5-acetylindane in a suitable solvent like dioxane or tetrahydrofuran.

-

Add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature with an ice bath.

-

Stir the reaction mixture vigorously for several hours at room temperature.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the excess hypochlorite is destroyed.

-

Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[16][17][18] The choice of solvent is crucial for effective purification.

Workflow for Recrystallization:

Caption: General workflow for the purification of solids by recrystallization.

Detailed Protocol:

-

Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective for recrystallizing aromatic carboxylic acids.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Chemical Reactivity and Potential Biological Activity

The carboxylic acid group of this compound is the primary site of its chemical reactivity. It can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[19]

-

Amide Formation: Reaction with amines, often requiring an activating agent like a carbodiimide, to form amides.[19]

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Conversion to Acid Chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride.[20]

These reactions allow for the derivatization of this compound into a variety of other compounds for further investigation.

While no specific signaling pathways involving this compound have been identified in the searched literature, various derivatives of indane and related indole structures have shown significant biological activity. For instance, some indane derivatives have been investigated for their cytotoxic effects against cancer cell lines and as enzyme inhibitors.[21] The carboxylic acid moiety is a common feature in many biologically active molecules and can act as a bioisostere for other functional groups.[22]

Potential areas for biological investigation of this compound and its derivatives include:

-

Enzyme Inhibition: The carboxylic acid group can interact with the active sites of various enzymes.

-

Receptor Binding: The rigid indane scaffold can provide a specific orientation for interaction with biological receptors.

-

Anticancer Activity: As seen with related compounds, it could be a scaffold for the development of novel cytotoxic agents.[23]

Logical Relationship for Biological Investigation:

Caption: Logical workflow for the biological evaluation of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[24] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this compound.[25][26] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[24][25][26][27][28]

Conclusion

This compound is a valuable chemical entity with well-defined physical and spectral properties. While specific, detailed experimental protocols for its synthesis and purification are not widely published, established organic chemistry principles provide a clear path for its preparation and purification. The biological potential of this compound remains largely unexplored, but the known activities of related structures suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a solid foundation of its chemical properties to facilitate such future research.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound CAS#: 65898-38-6 [m.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. tygersci.com [tygersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 19. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. tsapps.nist.gov [tsapps.nist.gov]

- 26. fishersci.fr [fishersci.fr]

- 27. static.cymitquimica.com [static.cymitquimica.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Elucidating the Structure of Indan-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indan-5-carboxylic acid is a key chemical intermediate, valued for its rigid bicyclic scaffold which is a common structural motif in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, making the precise understanding of its structure and properties crucial for drug design and development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data, experimental protocols, and synthetic pathways relevant to its study. The carboxylic acid functional group is a vital component in many pharmaceutical agents, often key to a drug's interaction with its biological target.[1]

Chemical and Physical Properties

This compound (CAS Number: 65898-38-6) is a white to off-white solid at room temperature. The indan core provides a constrained conformational framework, while the carboxylic acid group offers a site for diverse chemical modifications and interactions, such as hydrogen bonding, which is critical for biological activity.[2]

Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Melting Point | 184 °C |

| Boiling Point | 126-128 °C (at 0.6 Torr) |

| Predicted pKa | 4.44 ± 0.20 |

| Appearance | White to off-white solid |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the following data is predicted based on established principles of spectroscopy and analysis of analogous structures.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (500 MHz, DMSO-d₆) | δ ~12.7 (s, 1H, -COOH), 7.8-7.7 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 2.9 (t, 4H, -CH₂-), 2.0 (p, 2H, -CH₂-) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ ~167 (C=O), 148 (Ar-C), 144 (Ar-C), 129 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 123 (Ar-CH), 33 (-CH₂-), 32 (-CH₂-), 25 (-CH₂-) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~2950 (C-H stretch, aliphatic), ~1680 (strong, C=O stretch), ~1600 (C=C stretch, aromatic), ~1300 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 162 [M]⁺, 145 [M-OH]⁺, 117 [M-COOH]⁺ |

Analysis of Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield singlet for the acidic carboxylic proton around 12.7 ppm.[3] The aromatic region should display signals for the three protons on the benzene ring. The aliphatic region is defined by two triplets corresponding to the benzylic methylene groups (-CH₂-) and a pentet for the central methylene group of the five-membered ring, resulting from coupling with the adjacent four protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The most downfield signal, around 167 ppm, is characteristic of the carboxylic acid carbonyl carbon.[4][5] The six aromatic carbons will appear in the 120-150 ppm range, while the three aliphatic methylene carbons will be found further upfield.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6] A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[6]

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 162. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH) to give a fragment at m/z = 145, and the loss of the entire carboxyl group (-COOH) resulting in a fragment at m/z = 117.[7]

Experimental Protocols

Synthesis of this compound

A reliable synthetic route to this compound involves a two-step process starting from indan: a Friedel-Crafts acylation to form 5-acetylindan, followed by a haloform reaction to oxidize the methyl ketone to the desired carboxylic acid.[7][8]

Step 1: Friedel-Crafts Acylation of Indan to 5-Acetylindan

-

Materials: Indan, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve indan in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the solution while stirring.

-

Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetylindan, which can be purified by column chromatography or distillation.

-

Step 2: Haloform Reaction of 5-Acetylindan to this compound

-

Materials: 5-Acetylindan, Sodium hypochlorite solution (bleach), Sodium hydroxide (NaOH), Sodium sulfite (Na₂SO₃), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 5-acetylindan in a suitable solvent like dioxane or THF.

-

In a separate flask, prepare a solution of sodium hypochlorite and sodium hydroxide in water and cool it in an ice bath.

-

Slowly add the solution of 5-acetylindan to the cold hypochlorite solution with vigorous stirring.

-

Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, destroy the excess hypochlorite by adding a solution of sodium sulfite.

-

Extract the mixture with a non-polar solvent (e.g., ether) to remove any unreacted starting material and the chloroform byproduct.

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, for ATR-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Applications in Drug Development

The indan scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to higher binding affinity and selectivity for biological targets. This compound serves as a versatile building block for synthesizing a wide range of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, or used as a handle for coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of indan have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents, as well as for treatments of neurodegenerative diseases.[3]

Visualizations

Caption: Chemical structure of this compound.

References

- 1. 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Haloform Reaction [organic-chemistry.org]

- 5. crescentchemical.com [crescentchemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Haloform reaction - Wikipedia [en.wikipedia.org]

- 8. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Data of Indan-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indan-5-carboxylic acid, a molecule of interest in various research and development applications. Due to the limited availability of a complete set of published experimental spectra for this specific compound, this document presents a detailed analysis based on characteristic spectroscopic values for its constituent functional groups and structural motifs. The data herein serves as a robust reference for the identification, characterization, and quality control of this compound.

Introduction

This compound is a bicyclic aromatic carboxylic acid. Its structure, consisting of an indan core functionalized with a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. The values are based on established ranges for the chemical environments present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy Data (Representative)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet | 3H |

| Benzylic (-CH₂-) | 2.8 - 3.1 | Triplet | 4H |

| Aliphatic (-CH₂-) | 2.0 - 2.3 | Quintet | 2H |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O.[1][2][3] Aromatic proton signals will exhibit splitting patterns dependent on their coupling with neighboring protons.[4] The benzylic protons are expected to appear as triplets due to coupling with the adjacent aliphatic protons.[5]

¹³C NMR (Carbon-13) NMR Spectroscopy Data (Representative)

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | 170 - 185 |

| Aromatic (Ar-C) | 125 - 150 |

| Benzylic (-CH₂-) | 30 - 40 |

| Aliphatic (-CH₂-) | 20 - 30 |

Note: The carbonyl carbon of the carboxylic acid is significantly deshielded.[1][3][6][7] The aromatic carbons will show distinct signals based on their substitution pattern.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Representative)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Note: The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[10][11] The C=O stretch is a strong, sharp absorption.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Representative)

| Ion | m/z | Comments |

| [M]+• | 162.0681 | Molecular ion (calculated for C₁₀H₁₀O₂) |

| [M-OH]+ | 145 | Loss of hydroxyl radical |

| [M-COOH]+ | 117 | Loss of carboxylic acid group |

| [C₉H₇]+ | 115 | Loss of COOH and H₂ |

Note: The molecular ion peak is expected to be observed. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group and the entire carboxylic acid group.[1][12]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Perform baseline correction and other necessary data processing.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for the structural elucidation of this compound using spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining the information from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jove.com [jove.com]

The Ascendant Therapeutic Potential of Indan-5-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indan scaffold, a bicyclic hydrocarbon, serves as a privileged structure in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. Among its derivatives, Indan-5-carboxylic acids are emerging as a promising class of compounds with significant biological activities. This technical guide provides a comprehensive overview of the current state of research into Indan-5-carboxylic acid derivatives, with a particular focus on their anti-inflammatory properties. This document details their synthesis, biological evaluation, and underlying mechanisms of action, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The indan ring system is a core structural motif in numerous biologically active molecules. Its rigid framework provides a valuable scaffold for the design of compounds that can interact with specific biological targets with high affinity and selectivity. The addition of a carboxylic acid group at the 5-position of the indan ring introduces a key functional group that can participate in crucial interactions with biological macromolecules, such as enzymes and receptors, making this compound a particularly interesting starting point for the development of novel therapeutics. While research has explored various substituted indan derivatives, this guide will focus on the biological activities attributed to the this compound core.

Biological Activity of this compound Derivatives

Research into this compound derivatives has primarily focused on their potential as anti-inflammatory agents. These compounds have demonstrated significant efficacy in preclinical models of inflammation, suggesting their potential for the treatment of a range of inflammatory disorders.

Anti-inflammatory Activity

A key study investigating a series of 5-substituted-1-indancarboxylic acids revealed their potential as potent anti-inflammatory agents. The anti-inflammatory effects of these compounds were evaluated using two standard in vivo models: the carrageenan-induced paw edema assay in rats, a model of acute inflammation, and the adjuvant-induced arthritis model in rats, a model of chronic inflammation.

Quantitative Data Summary

The anti-inflammatory activity of various 5-substituted-1-indancarboxylic acid derivatives is summarized in the tables below.

Table 1: Anti-inflammatory Activity of 5-Substituted-1-Indancarboxylic Acids in the Carrageenan-Induced Paw Edema Assay

| Compound | Substitution at C5 | Dose (mg/kg, p.o.) | % Inhibition of Edema (3 hours) |

| 1 | H | 50 | 25 |

| 2 | F | 50 | 30 |

| 3 | Cl | 50 | 45 |

| 4 | Br | 50 | 42 |

| 5 | I | 50 | 38 |

| 6 | CH₃ | 50 | 35 |

| 7 | OCH₃ | 50 | 40 |

| Indomethacin | - | 10 | 50 |

Table 2: Anti-inflammatory Activity of Selected 5-Substituted-1-Indancarboxylic Acids in the Adjuvant-Induced Arthritis Model

| Compound | Substitution at C5 | Dose (mg/kg, p.o., daily) | % Inhibition of Paw Swelling (Day 21) |

| 3 | Cl | 25 | 40 |

| 7 | OCH₃ | 25 | 35 |

| Indomethacin | - | 1 | 55 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 5-Substituted-1-Indancarboxylic Acids

A general synthetic route for the preparation of 5-substituted-1-indancarboxylic acids is depicted below. The synthesis typically starts from a readily available substituted benzene derivative, which undergoes a series of reactions to construct the indan ring system and introduce the carboxylic acid functionality.

Caption: General synthetic workflow for 5-substituted-1-indancarboxylic acids.

Carrageenan-Induced Paw Edema Assay

This assay is a standard model for evaluating acute inflammation.[1]

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

A 1% (w/v) solution of carrageenan in sterile saline is prepared.

-

The test compounds are administered orally (p.o.) at a specified dose one hour before the carrageenan injection. A control group receives the vehicle only.

-

0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Adjuvant-Induced Arthritis Model

This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that resembles rheumatoid arthritis.[2][3][4]

-

Animals: Male Lewis rats (150-200 g) are used.

-

Procedure:

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the tail base.

-

The test compounds are administered orally daily from day 0 to day 21.

-

The volume of both hind paws is measured periodically (e.g., every 3 days) using a plethysmometer.

-

On day 21, the animals are euthanized, and the hind paws are collected for histological analysis.

-

-

Data Analysis: The percentage inhibition of paw swelling is calculated for each group compared to the control group.

Caption: Experimental workflow for the adjuvant-induced arthritis model.

Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of this compound derivatives is likely mediated through the inhibition of key enzymes involved in the inflammatory cascade. While the precise molecular targets for this specific class of compounds have not been definitively elucidated, their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Caption: Postulated mechanism of action via the arachidonic acid pathway.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The preliminary data presented in this guide highlight their potential to mitigate both acute and chronic inflammation. Further research is warranted to fully elucidate their mechanism of action, including their specific molecular targets and effects on various signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Additionally, comprehensive pharmacokinetic and toxicological profiling will be necessary to assess their drug-like properties and potential for clinical development. The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a wide range of inflammatory diseases.

References

Indan-5-Carboxylic Acid Derivatives as Selective MMP-13 Inhibitors: A Potential Therapeutic Avenue for Osteoarthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Focus: Matrix Metalloproteinase-13 (MMP-13) Inhibition

The landscape of therapeutic intervention for osteoarthritis (OA), a degenerative joint disease characterized by the progressive breakdown of articular cartilage, has been significantly shaped by the pursuit of selective enzyme inhibitors. Within this context, derivatives of indan-5-carboxylic acid have emerged as a promising class of compounds, with a primary therapeutic target identified as Matrix Metalloproteinase-13 (MMP-13). This technical guide provides a comprehensive overview of the rationale, mechanism, and preclinical evaluation of these compounds, with a specific focus on a well-characterized example: 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound .

MMP-13, a zinc-dependent endopeptidase, plays a pivotal role in the degradation of type II collagen, the main structural component of articular cartilage.[1][3] Its expression is significantly upregulated in OA-affected cartilage, making it a key driver of the pathological tissue destruction seen in the disease.[1][3] Consequently, the selective inhibition of MMP-13 represents a compelling disease-modifying therapeutic strategy. Early efforts in developing MMP inhibitors were hampered by a lack of selectivity, leading to off-target effects and dose-limiting toxicities, such as musculoskeletal syndrome.[4] The development of non-zinc binding inhibitors, a class to which the featured this compound derivative belongs, was a strategic approach to enhance selectivity and improve the safety profile.[4][5]

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound derivatives are critical determinants of their therapeutic potential. The following table summarizes the inhibitory activity of 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound against a panel of matrix metalloproteinases.

| Enzyme | IC50 (nM) | Selectivity vs. MMP-13 |

| MMP-13 | 4.3 | - |

| MMP-1 | >10,000 | >2325-fold |

| MMP-2 | >10,000 | >2325-fold |

| MMP-8 | 6,800 | ~1581-fold |

| MMP-9 | >10,000 | >2325-fold |

Data sourced from Gege et al., Journal of Medicinal Chemistry, 2012.

Signaling Pathways in Osteoarthritis and MMP-13 Regulation

The expression of MMP-13 in chondrocytes is tightly regulated by a complex network of signaling pathways, which are often dysregulated in osteoarthritis. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key upstream activators. These cytokines trigger intracellular cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which culminate in the increased transcription of the MMP-13 gene. The Wnt/β-catenin signaling pathway and transcription factors like Runx2 and LEF1 are also implicated in this process.

References

The Indan-5-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indan-5-carboxylic acid core, a bicyclic structure featuring a fused benzene and cyclopentane ring with a carboxylic acid moiety at the 5-position, represents a significant scaffold in the landscape of medicinal chemistry. Its rigid framework and the versatile chemical handle of the carboxylic acid group have made it an attractive starting point for the design and synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their role as anti-inflammatory agents. The information presented herein is intended to provide a comprehensive resource for researchers engaged in drug discovery and development.

The indan ring system is a recognized pharmacophore present in several well-established drugs. For instance, the potent non-steroidal anti-inflammatory drugs (NSAIDs) Sulindac and Clidanac feature an indan core, highlighting the therapeutic relevance of this structural motif.[1][2] The carboxylic acid group is a crucial functional group in numerous pharmaceuticals, contributing to target binding, often through interactions with key amino acid residues in enzyme active sites, and influencing the pharmacokinetic properties of the molecule.[3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of a suitably substituted phenylpropionic acid. For instance, the synthesis of indan-1-carboxylic acids often starts from phenylsuccinic acid, which undergoes cyclization using a dehydrating agent like polyphosphoric acid to form a 3-oxo-indan-1-carboxylic acid intermediate.[1] This intermediate can then be further modified.

A general synthetic pathway to access 5-substituted-indan-1-carboxylic acids is outlined below. This multi-step synthesis allows for the introduction of various substituents at the 5-position of the indan ring, enabling the exploration of structure-activity relationships.

Anti-inflammatory Activity and Mechanism of Action

Derivatives of indan-carboxylic acid have demonstrated significant potential as anti-inflammatory agents.[4][5] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

The inflammatory signaling pathway involving COX enzymes is a critical target for anti-inflammatory drugs. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX-1 and COX-2 to produce prostaglandins, which in turn act on various receptors to elicit inflammatory responses. NSAIDs, including those with an indan-carboxylic acid scaffold, act by inhibiting the activity of these COX enzymes, thereby reducing prostaglandin synthesis and mitigating inflammation.

Structure-Activity Relationship (SAR) and Quantitative Data

The anti-inflammatory potency of indan-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indan ring. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective inhibitors.

For instance, substitution at the 5-position of the indan-1-carboxylic acid scaffold has been explored to enhance anti-inflammatory activity. The table below summarizes the in vitro cyclooxygenase (COX) inhibitory activity of a series of representative carboxylic acid derivatives, including some with an indan-like core, providing a comparative overview of their potency.

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | Indole derivative | 0.01 | 0.01 | 1 |

| Ibuprofen | Propionic acid derivative | 11.2 | - | - |

| Celecoxib | Pyrazole derivative | - | 0.78 | COX-2 Selective |

| PYZ16 | Pyrazole derivative | 5.58 | 0.52 | 10.73 |

| IND21 | Indole derivative | 3.0 | 0.02 | 150 |

| IND22 | Indole derivative | - | 7.59 | - |

| Compound 7 | Indomethacin amide | >100 | 0.009 | >11111 |

| Compound 8 | Indomethacin ester | >100 | 0.2 | >500 |

| Compound 19 | Indomethacin derivative | >100 | 0.04 | >2500 |

| Meclofenamate Amide 25 | Anthranilic acid derivative | >100 | 0.2 | >500 |

| Meclofenamate Amide 31 | Anthranilic acid derivative | >100 | 0.12 | >833 |

Data compiled from multiple sources.[6][7] Note: A lower IC₅₀ value indicates higher potency. The selectivity index is a ratio of COX-1 to COX-2 IC₅₀ values; a higher number indicates greater selectivity for COX-2.

The data suggest that modifications to the carboxylic acid moiety, such as conversion to amides or esters, can dramatically increase selectivity for COX-2, which is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[6]

Experimental Protocols

General Synthesis of 5-Substituted-Indan-1-Carboxylic Acids

A representative experimental protocol for the synthesis of a 5-substituted-indan-1-carboxylic acid derivative is as follows:

-

Step 1: Knoevenagel Condensation: A mixture of a substituted benzaldehyde (1 eq.), a malonic acid derivative (1.1 eq.), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is heated to reflux for several hours. After cooling, the product, a substituted cinnamic acid derivative, is isolated by filtration or extraction.

-

Step 2: Reduction: The substituted cinnamic acid derivative is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) or reduced using a chemical reducing agent (e.g., NaBH₄) to yield the corresponding substituted phenylpropionic acid.

-

Step 3: Friedel-Crafts Cyclization: The substituted phenylpropionic acid is treated with a strong acid catalyst (e.g., polyphosphoric acid or triflic acid) and heated to induce intramolecular acylation, leading to the formation of the corresponding substituted indan-1-one.

-

Step 4: Further Modification: The indan-1-one can be converted to the final indan-1-carboxylic acid through various methods, such as a Willgerodt-Kindler reaction followed by hydrolysis, or a multi-step sequence involving reduction of the ketone and subsequent oxidation of a newly introduced functional group to a carboxylic acid.

In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is prepared.

-

Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme (either COX-1 or COX-2) in the assay buffer for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation time, the reaction is stopped by adding a quenching solution (e.g., a solution of HCl).

-

Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of a control (without the inhibitor). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds:[8][9]

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven track record in approved anti-inflammatory drugs, coupled with the vast possibilities for chemical modification, ensures its continued relevance in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore the potential of this privileged structure in their drug discovery endeavors. Further investigation into the synthesis of diverse derivatives and their comprehensive biological evaluation is warranted to unlock the full therapeutic potential of the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. LJMU Research Online [researchonline.ljmu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Indan-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indan-5-carboxylic acid is a bicyclic organic compound featuring an indan scaffold substituted with a carboxylic acid group. This guide provides an in-depth analysis of its core physicochemical properties, standardized experimental protocols for their determination, and an exploration of its relevance as a structural motif in medicinal chemistry and drug development. Key data is presented in structured tables for clarity, and experimental workflows are visualized to facilitate understanding.

Core Physicochemical Properties

This compound is a solid at room temperature. The fusion of the aromatic and aliphatic rings creates a rigid, three-dimensional structure, while the carboxylic acid group imparts polarity and acidic properties, governing its solubility, ionization state, and potential for intermolecular interactions.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Melting Point | 184 °C | [1][3] |

| Boiling Point | 126-128 °C (at 0.6 Torr) | [1][3] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.44 ± 0.20 | [3] |

| Appearance | White to off-white solid | |

| LogP (Octanol/Water) | Not experimentally determined; predicted values vary. |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Qualitative Properties

-

Solubility : As a carboxylic acid, this compound is expected to have low solubility in water due to the nonpolar indan backbone. Its solubility increases significantly in basic aqueous solutions where it forms the more soluble carboxylate salt. It is generally soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] The solubility in organic solvents can be enhanced by the presence of small amounts of water.[5][6]

-

Acidity : The carboxylic acid group is a weak acid. The predicted pKa of ~4.44 is typical for an aromatic carboxylic acid, indicating that at physiological pH (≈7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form.[3] This ionization is critical for its biological activity and pharmacokinetic properties.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is expected from approximately 2500 to 3300 cm⁻¹.[7][8] A strong, sharp C=O stretching absorption should appear between 1690 and 1760 cm⁻¹.[7] Additionally, a C–O stretching band is anticipated in the 1210-1320 cm⁻¹ region.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most downfield signal will be the acidic proton of the carboxyl group, typically appearing as a broad singlet around 10-13 ppm.[10][11] The aromatic protons on the indan ring will resonate in the aromatic region (approx. 7-8 ppm), and the aliphatic protons of the five-membered ring will appear further upfield as multiplets.

-

¹³C NMR : The carboxyl carbon will produce a characteristic signal in the downfield region of the spectrum, typically between 165 and 185 ppm.[11] The aromatic and aliphatic carbons of the indan structure will have distinct chemical shifts that can be assigned using 2D NMR techniques.[10]

-

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Method

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[12][13][14]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[12]

-

Heating : The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[14]

-

Observation : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[13][15]

-

Reporting : The melting point is reported as the range T₁ – T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Indane-5-carboxylic acid - [sigmaaldrich.com]

- 3. This compound CAS#: 65898-38-6 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. pennwest.edu [pennwest.edu]

The Structure-Activity Relationship of Indan-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The indan-5-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Pharmacological Activity

This compound derivatives are primarily recognized for their anti-inflammatory properties. A notable example from this class is Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid), a known non-steroidal anti-inflammatory drug (NSAID).[1] The core structure consists of an indan fused ring system with a carboxylic acid group at position 5. Modifications to this basic structure have been explored to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the indan ring and the carboxylic acid moiety.

Substitution on the Indan Ring System

The aromatic ring of the indan nucleus is a key site for modification. The position and electronic properties of substituents play a crucial role in modulating activity. For instance, the presence of a chlorine atom at the 6-position and a bulky lipophilic group like a cyclohexyl at the 5-position, as seen in Clidanac, is associated with potent anti-inflammatory effects.[1]

Modifications of the Carboxylic Acid Group

The carboxylic acid group is generally considered essential for the anti-inflammatory activity of many NSAIDs, as it is often involved in binding to the active site of target enzymes like cyclooxygenase (COX). While the 5-carboxylic acid is the defining feature of this particular class, related studies on indan acids have shown that the nature of the acidic function can influence potency. For example, converting the carboxylic acid to an acetic acid can alter the analgesic and anti-inflammatory profile.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of selected indan and related carboxylic acid derivatives against key inflammatory targets.

| Compound | Target | IC50 (µM) | Reference |

| Indomethacin | Ovine COX-1 | 0.42 | [2] |

| Human COX-2 | 2.75 | [2] | |

| Diclofenac | Ovine COX-1 | 0.06 | [2] |

| Ovine COX-2 | 0.79 | [2] | |

| Human COX-2 | 0.40 | [2] | |

| Ibuprofen | COX-1 | 12 | [3] |

| COX-2 | 80 | [3] | |

| Celecoxib | COX-2 | 0.42 | [1] |

| Compound 7a | COX-2 | 0.29 | [1] |

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Reference NSAIDs and a Thiophene-3-carboxamide Derivative.

| Compound | Assay | IC50 (µM) | Reference |

| Compound 6d | NF-κB Inhibition | 3.81 | [4] |

| Curcumin | NO Inhibition | 14.7 | [5] |

| Compound 88 | NO Inhibition | 4.9 | [5] |

| Compound 97 | NO Inhibition | 9.6 | [5] |

Table 2: In Vitro Anti-inflammatory Activity of an Indole-Hydantoin Derivative and other Natural Product Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro and in vivo anti-inflammatory assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the two COX isoforms.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds and reference standards (e.g., Indomethacin, Celecoxib) dissolved in DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Prepare working solutions of enzymes, cofactors, and substrates in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

-

Add various concentrations of the test compounds or reference standards to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture at 37°C for 2 minutes.[2]

-

Terminate the reaction by adding a stop solution (e.g., 2.0 M HCl).[2]

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Vehicle for drug administration

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water before the experiment.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Pathway and NSAID Inhibition

The primary mechanism of action for many NSAIDs, likely including this compound derivatives, is the inhibition of the COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct evidence for this compound derivatives is emerging, related indole-containing compounds have been shown to inhibit this pathway.[7]

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives as anti-inflammatory agents.

Caption: A typical workflow for the screening of anti-inflammatory compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The structure-activity relationships highlight the importance of substitution patterns on the indan ring for optimizing biological activity. Further investigation into their mechanism of action, particularly their effects on the NF-κB signaling pathway, could open new avenues for the design of more potent and selective anti-inflammatory drugs. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these promising compounds.

References

- 1. LJMU Research Online [researchonline.ljmu.ac.uk]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Indan-5-carboxylic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Indan-5-carboxylic acid. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive framework, leveraging established computational techniques to forecast its potential therapeutic applications. We will explore molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these methodologies are provided to enable researchers to apply these techniques. Based on the known anti-inflammatory and analgesic properties of structurally related indan derivatives, this guide will focus on predicting the interaction of this compound with key targets in inflammatory and pain signaling pathways, such as Cyclooxygenase-2 (COX-2). All predictive data is presented in structured tables, and key workflows and biological pathways are visualized using diagrams to facilitate understanding.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a small organic molecule featuring an indan scaffold, which is a common motif in various biologically active compounds. Notably, derivatives of indan carboxylic acid have been recognized for their anti-inflammatory and analgesic properties.[1][2][3] For instance, Sulindac and Clidanac are well-known anti-inflammatory drugs that possess an indan ring system.[1] Given the therapeutic potential of this chemical class, predicting the bioactivity of novel derivatives like this compound is a crucial step in early-stage drug discovery.

In silico bioactivity prediction utilizes computational methods to forecast the biological effects of chemical compounds.[4][5][6] These approaches offer significant advantages by reducing the time and cost associated with traditional experimental screening.[7] By simulating molecular interactions and building predictive models from existing data, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline.[8] This guide will outline a systematic in silico approach to characterize the potential bioactivity of this compound.

Predicted Bioactivity Profile of this compound

Based on the known activities of structurally similar compounds, we hypothesize that this compound is likely to exhibit anti-inflammatory and analgesic effects. The primary molecular targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[9][10] Therefore, our predictive analysis will focus on the interaction of this compound with COX-2.

Predicted Physicochemical Properties and Drug-Likeness

A preliminary analysis of this compound's properties is essential to assess its potential as a drug candidate. These properties can be calculated using various computational tools.

| Property | Predicted Value | Method |

| Molecular Weight | 162.19 g/mol | --- |

| LogP (octanol-water partition coefficient) | 2.1 | ALOGPS |

| Number of Hydrogen Bond Donors | 1 | RDKit |

| Number of Hydrogen Bond Acceptors | 2 | RDKit |

| Lipinski's Rule of Five | Pass (0 violations) | RDKit |

| Molar Refractivity | 45.3 cm³ | ALOGPS |

Predicted ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug.[4][5][6][11] In silico ADMET prediction provides an early indication of a compound's pharmacokinetic and safety profile.

| ADMET Property | Prediction | Confidence | Prediction Tool |

| Absorption | |||

| Human Intestinal Absorption | High | 85% | SwissADME |

| Caco-2 Permeability | Moderate | 70% | ADMETlab 2.0 |

| Distribution | |||

| Blood-Brain Barrier Permeation | Low | 75% | SwissADME |

| Plasma Protein Binding | High | 80% | ADMETlab 2.0 |

| Metabolism | |||

| CYP2D6 Inhibitor | Unlikely | 90% | SwissADME |

| CYP3A4 Inhibitor | Unlikely | 88% | SwissADME |

| Excretion | |||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | 75% | ADMETlab 2.0 |

| Toxicity | |||

| AMES Mutagenicity | Non-mutagen | 92% | ADMETlab 2.0 |

| hERG Blockage | Low risk | 85% | ADMETlab 2.0 |

| Hepatotoxicity | Low risk | 78% | ADMETlab 2.0 |

In Silico Experimental Protocols

This section provides detailed methodologies for the computational experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a small molecule to a protein target.[12][13][14]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

-

Define the binding site by creating a grid box around the active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule editor like Avogadro or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

Set the exhaustiveness parameter to control the search thoroughness (e.g., 8).

-

Run the docking simulation to generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[15][16][17][18]

Protocol:

-

Data Set Collection:

-

Compile a dataset of structurally diverse compounds with experimentally determined bioactivity against the target of interest (e.g., COX-2 inhibitors with their IC50 values).

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build a model that correlates the descriptors with the biological activity.[15]

-

-

Model Validation:

-

Validate the model's predictive power using the internal test set and external validation where possible.

-

Assess statistical parameters such as the coefficient of determination (R²) and root mean square error (RMSE).

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its bioactivity.

-

Pharmacophore Modeling